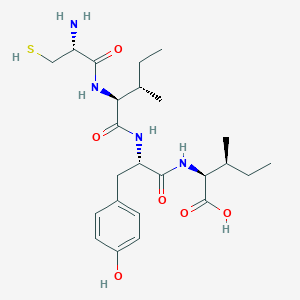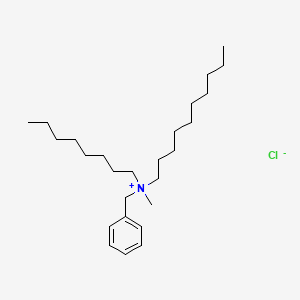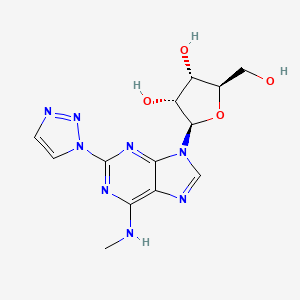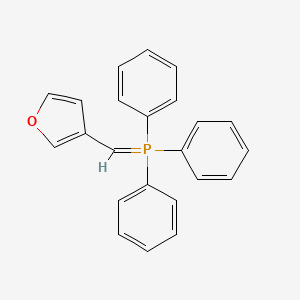![molecular formula C24H32Cl2Si B14199587 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole CAS No. 870234-77-8](/img/structure/B14199587.png)
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole is an organosilicon compound characterized by its unique structure, which includes two chlorine atoms and two hexyl groups attached to a dibenzo[b,d]silole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzo[b,d]silole core.
Alkylation: The attachment of hexyl groups at the 5 position is carried out using alkylation reactions with hexyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Coupling Reactions: The hexyl groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Incorporated into polymers and composites to enhance their properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its unique structural features. The chlorine atoms and hexyl groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s behavior in different environments. The silicon atom in the dibenzo[b,d]silole core can also engage in coordination chemistry, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole: Similar structure but with bromine atoms instead of chlorine.
5,5-Dimethyl-5H-dibenzo[b,d]silole: Lacks the hexyl groups and chlorine atoms, resulting in different chemical properties.
9,9-Dimethyl-9H-9-silafluorene: Another organosilicon compound with a different substitution pattern.
Uniqueness
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
870234-77-8 |
|---|---|
Molecular Formula |
C24H32Cl2Si |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2,8-dichloro-5,5-dihexylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H32Cl2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-13-11-19(25)17-21(23)22-18-20(26)12-14-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3 |
InChI Key |
YLBGRIMBQADRAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


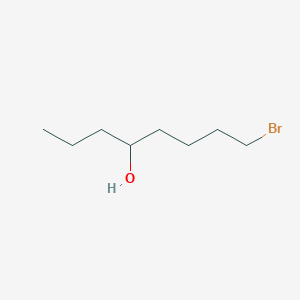
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
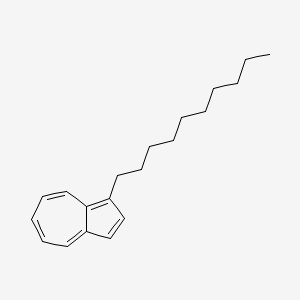
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
